2-(3-Methoxyphenyl)-1,3-benzothiazole
Overview
Description
2-(3-Methoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1,3-benzothiazole can be achieved through several methods. One common method involves the cyclization of 2-aminothiophenol with 3-methoxybenzaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminothiophenol and 3-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of the benzothiazole ring.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound. This method provides a more efficient and selective route to the target molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the electrophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: The compound is used in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the methoxy group, which may result in different biological activities and chemical properties.
2-(4-Methoxyphenyl)-1,3-benzothiazole: The methoxy group is positioned differently, which can affect its reactivity and interactions with biological targets.
2-(3-Hydroxyphenyl)-1,3-benzothiazole: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-16-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)17-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROHCTACUYNNLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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